1-(benzyloxy)-1H-pyrazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxypyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-8-11-6-7-12-13(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTCOCOIYQPMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C(=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 1 Benzyloxy 1h Pyrazole 5 Carbaldehyde
Retrosynthetic Analysis of 1-(benzyloxy)-1H-pyrazole-5-carbaldehyde
A retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnections can be made at the C-N bond of the benzyloxy group and the C-C bond of the carbaldehyde group. This approach leads to a pyrazole (B372694) ring as the core intermediate, which can be further simplified.
The formyl group at the C-5 position can be introduced through a formylation reaction, a common strategy in heterocyclic chemistry. This points to a precursor such as 1-(benzyloxy)-1H-pyrazole. Subsequently, the benzyloxy group can be envisioned as being introduced via N-alkylation of a 1H-pyrazole precursor with a benzyl (B1604629) halide. This retrosynthetic pathway is advantageous as it allows for the late-stage introduction of the aldehyde, a potentially reactive functional group.
An alternative disconnection involves the construction of the pyrazole ring from acyclic precursors that already contain the necessary functionalities or their precursors. This could involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.
Synthesis of Pyrazole Core Precursors and Functionalization
The synthesis of the target compound hinges on the effective construction and functionalization of the pyrazole core. This involves the initial formation of the heterocyclic ring, followed by the precise introduction of the benzyloxy and carbaldehyde moieties.
The pyrazole ring is typically synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthon with equivalent reactivity. For the synthesis of the parent 1H-pyrazole, hydrazine can be reacted with precursors such as malondialdehyde or its acetal equivalents. Variations of this method allow for the introduction of substituents at various positions on the pyrazole ring by using substituted hydrazines or dicarbonyl compounds.
The introduction of the benzyloxy group at the N-1 position of the pyrazole ring is a critical step that requires careful control of regioselectivity. Direct N-alkylation of pyrazole with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base is a common approach. The choice of base and reaction conditions can influence the ratio of N-1 to N-2 isomers. To achieve high regioselectivity for the N-1 position, the reaction can be performed under conditions that favor the thermodynamically more stable product.
For instance, the benzylation of 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole has been achieved using sodium hydride as a base in dry dimethylformamide (DMF), followed by the addition of benzyl chloride ktu.edu. While this example involves a substituted pyrazole, the principle can be applied to the parent pyrazole ring.
Table 1: Conditions for N-Alkylation of Pyrazoles
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Product | Yield | Reference |
| 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole | Benzyl chloride | NaH | DMF | 3-(Benzyloxy)-4-bromo-1-phenyl-1H-pyrazole | 73% | ktu.edu |
This table is illustrative of N-alkylation conditions for pyrazole derivatives.
The final step in the synthesis is the introduction of the formyl group at the C-5 position of the 1-(benzyloxy)-1H-pyrazole. Several formylation methods are available for heterocyclic compounds, with the Vilsmeier-Haack reaction and directed ortho-metalation being particularly relevant.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. semanticscholar.orgnih.govsemanticscholar.org The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. semanticscholar.orgsemanticscholar.org
The application of the Vilsmeier-Haack reaction to pyrazole derivatives can lead to formylation at the C-4 position. semanticscholar.orgnih.gov For instance, the reaction of hydrazones with the Vilsmeier reagent can yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. semanticscholar.orgnih.gov However, achieving formylation at the C-5 position of an N-1 substituted pyrazole like 1-(benzyloxy)-1H-pyrazole would depend on the directing effects of the N-1 substituent. The benzyloxy group is expected to direct electrophilic substitution to the C-5 position.
Table 2: Examples of Vilsmeier-Haack Formylation of Pyrazole Precursors
| Substrate | Reagents | Product | Yield | Reference |
| Acetophenone phenylhydrazone | DMF/POCl₃ | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Good | nih.gov |
| Hydrazones | Vilsmeier-Haack reagent | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Not specified | semanticscholar.org |
This table showcases the utility of the Vilsmeier-Haack reaction in synthesizing pyrazole carbaldehydes.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an organolithium intermediate. This intermediate can then be quenched with an electrophile.
In the context of 1-(benzyloxy)-1H-pyrazole, the N-1 benzyloxy group could potentially act as a directing group, facilitating lithiation at the C-5 position. However, the acidity of the C-5 proton and the stability of the resulting lithiated species are crucial factors. An alternative approach involves introducing a bromine atom at the C-5 position, which can then undergo lithium-halogen exchange to generate the desired 5-lithiated pyrazole.
A study on the synthesis of 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde utilized a bromine-lithium exchange approach. ktu.edu The starting material, 3-(benzyloxy)-4-bromo-1-phenyl-1H-pyrazole, was treated with n-butyllithium at low temperature, followed by quenching with DMF to afford the target carbaldehyde in 70% yield. ktu.edu This demonstrates the feasibility of using halogen-metal exchange for the regioselective formylation of pyrazoles.
Table 3: Formylation via Lithium-Halogen Exchange
| Substrate | Reagents | Product | Yield | Reference |
| 3-(Benzyloxy)-4-bromo-1-phenyl-1H-pyrazole | 1. n-BuLi2. DMF | 3-(Benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | 70% | ktu.edu |
This table exemplifies the successful application of directed metalation for pyrazole formylation.
Formylation Strategies for the C-5 Position of the Pyrazole Ring
Oxidation of Precursor Primary Alcohols to Aldehydes
A fundamental and direct route to forming the carbaldehyde functional group on a pyrazole ring involves the oxidation of a corresponding primary alcohol. In the context of synthesizing this compound, the immediate precursor would be (1-(benzyloxy)-1H-pyrazol-5-yl)methanol. This transformation is a standard procedure in organic synthesis, where a variety of oxidizing agents can be employed to achieve the conversion of the primary alcohol to an aldehyde while minimizing over-oxidation to the carboxylic acid.
The choice of oxidant is critical and is often dictated by the substrate's sensitivity and the desired reaction conditions. Common reagents used for this type of transformation include:
Manganese Dioxide (MnO₂): Particularly effective for oxidizing allylic and benzylic alcohols, MnO₂ is a mild reagent that can be used under neutral conditions, which is advantageous for sensitive substrates.
Pyridinium Chlorochromate (PCC): A widely used reagent that reliably oxidizes primary alcohols to aldehydes in dichloromethane (DCM).
Dess-Martin Periodinane (DMP): Known for its mild reaction conditions and high efficiency, DMP is a hypervalent iodine reagent that provides clean conversion of primary alcohols to aldehydes.
Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride in dimethyl sulfoxide (DMSO), followed by the addition of a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.
The general reaction scheme for this synthetic step is outlined below:
Table 1: General Scheme for Oxidation of Precursor Alcohol
| Precursor | Product | Reagents |
| (1-(benzyloxy)-1H-pyrazol-5-yl)methanol | This compound | MnO₂, PCC, DMP, or Swern Oxidation conditions |
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, the development of synthetic methodologies has been driven by the need for time-efficient, environmentally benign, and high-yielding protocols. rsc.org These advanced techniques are particularly relevant to the synthesis of pyrazole derivatives.
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. proquest.commdpi.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste generation, and saving time and resources. proquest.commdpi.com
For the synthesis of pyrazole carbaldehyde frameworks, a multicomponent reaction could involve the condensation of a hydrazine derivative, a β-ketoester or a similar 1,3-dicarbonyl compound, and a formylating agent in a single pot. proquest.com For instance, a four-component cyclocondensation reaction has been successfully used to synthesize complex pyrazole-2(1H)-carbaldehyde derivatives. proquest.comproquest.com These reactions often utilize sustainable solvents like PEG-400 or heterogeneous catalysts that can be easily recovered and reused. mdpi.comproquest.com The key advantage of MCRs is the ability to construct complex heterocyclic systems with high atom and step economy. proquest.com
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. eurekaselect.comheteroletters.org Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. rsc.orgheteroletters.org This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating.
The synthesis of pyrazole derivatives has been shown to benefit significantly from microwave assistance. rsc.orgrsc.org For example, the condensation reaction between phenyl hydrazine derivatives and substituted salicylaldehydes to form indazoles (benzene-fused pyrazoles) was completed in minutes under microwave irradiation, compared to several hours using conventional heating. heteroletters.org Similarly, one-pot syntheses of pyrazole derivatives have been performed at room temperature under microwave irradiation in as little as 20 minutes. dergipark.org.tr This technique is highly effective for various transformations, including cycloadditions and condensations, which are central to pyrazole ring formation. dergipark.org.trnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Claisen–Schmidt Condensation | 6–9 hours | 5–8 minutes | Significant | rsc.org |
| Synthesis of Pyrazolyl-benzochroman-4-ones | 10–12 hours | 5–7 minutes | Significant | rsc.org |
| Two-Step Pyrazole Synthesis | 5 days (Step 1) | 2 hours (Step 1) | Not specified | dergipark.org.tr |
| Condensation/Cyclization | Several hours | 35 minutes | Cleaner reaction | heteroletters.org |
Ultrasound-assisted organic synthesis is another green chemistry tool that enhances reaction rates and yields. rsc.org The chemical effects of ultrasound are derived from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized "hot spots" of high temperature and pressure. rsc.org This phenomenon accelerates mass transfer and increases chemical reactivity. rsc.org
This technique has been successfully applied to the synthesis of pyrazole derivatives, offering an energy-efficient alternative to traditional methods. eurekaselect.comrsc.org For example, the synthesis of 1,5-disubstituted pyrazoles was achieved in 75-90 minutes with high yields under ultrasound irradiation at 60°C, demonstrating a significant rate enhancement compared to conventional approaches. asianpubs.org Ultrasound-assisted synthesis often requires milder conditions and can reduce energy consumption and solvent usage. nih.gov
Catalytic methods are central to modern organic synthesis, offering pathways to form complex bonds with high selectivity and efficiency. While the Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like pyrazoles, transition metal catalysis provides alternative strategies. semanticscholar.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions are particularly versatile for functionalizing heterocyclic rings. Although direct palladium-catalyzed formylation of a pyrazole ring is less common, a multi-step strategy can be envisioned. This could involve:
Introduction of a Handle: A halogen (e.g., bromine or iodine) is introduced at the 5-position of the 1-(benzyloxy)-1H-pyrazole ring.
Cross-Coupling: A palladium-catalyzed reaction, such as a Suzuki, Stille, or Sonogashira coupling, is used to introduce a carbon-based functional group that can be subsequently converted to an aldehyde. For example, coupling with a vinyl ether followed by hydrolysis, or a terminal alkyne followed by oxidative cleavage, can yield the desired carbaldehyde.
Additionally, palladium catalysis is instrumental in constructing fused pyrazole systems. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved via a palladium-catalyzed reaction of β-bromovinyl aldehydes with 5-aminopyrazoles under microwave conditions. rsc.org While this example does not form a simple pyrazole carbaldehyde, it highlights the utility of palladium catalysis in manipulating aldehyde-containing pyrazole precursors to build more complex scaffolds.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 1-(benzyloxy)-1H-pyrazole-5-carbaldehyde by mapping the chemical environments of its constituent hydrogen and carbon atoms.
Detailed Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Spin-Spin Coupling
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the pyrazole (B372694) ring, the benzyloxy group, and the aldehyde functional group. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, around δ 9.4–10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. semanticscholar.orgacs.org
Protons on the pyrazole ring exhibit distinct chemical shifts. The proton at the C4 position is expected to resonate as a doublet, while the proton at the C3 position would also appear as a doublet due to coupling with the C4 proton. The protons of the phenyl ring in the benzyloxy group typically appear as a multiplet in the aromatic region (δ 7.2–7.8 ppm). semanticscholar.org The two protons of the methylene (B1212753) bridge (-CH₂-) in the benzyloxy group are chemically equivalent and are expected to produce a singlet.
Spin-spin coupling provides further structural insights. The coupling constant between the pyrazole ring protons (H3 and H4) is a key indicator of their spatial relationship.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.4 - 10.0 | Singlet |
| Pyrazole H3 | ~8.2 | Singlet |
| Pyrazole H4 | ~6.5 | Singlet |
| Methylene (-CH₂-) | ~5.4 | Singlet |
| Phenyl (C₆H₅) | 7.2 - 7.8 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Assignment
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically above 180 ppm. acs.org The carbon atoms of the pyrazole ring show distinct resonances, with their chemical shifts influenced by the nitrogen atoms and the substituents. The benzyloxy group contributes signals for the methylene carbon and the aromatic carbons of the phenyl ring.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde (C=O) | >180 |
| Pyrazole C5 | ~140 |
| Pyrazole C3 | ~150 |
| Pyrazole C4 | ~110 |
| Methylene (-CH₂-) | ~70-80 |
| Phenyl (C₆H₅) | 125-140 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the pyrazole ring (H3 and H4) and within the phenyl ring of the benzyloxy group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the pyrazole C3 and C4, the methylene carbon, and the carbons of the phenyl ring.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
The FT-IR spectrum of this compound provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorption bands are expected for the carbonyl group of the aldehyde, the C=N and C-N bonds of the pyrazole ring, and the aromatic C-H bonds.
A strong absorption band around 1640-1756 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. semanticscholar.org The stretching vibrations of the pyrazole C=N and C-N groups typically appear in the 1605 cm⁻¹ and 1340 cm⁻¹ regions, respectively. semanticscholar.org Aromatic C-H stretching is observed around 2987 cm⁻¹, while the aldehyde C-H stretch is found near 2790 cm⁻¹. semanticscholar.org
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Aldehyde C=O Stretch | 1640 - 1756 |
| Pyrazole C=N Stretch | ~1605 |
| Pyrazole C-N Stretch | ~1340 |
| Aromatic C-H Stretch | ~2987 |
| Aldehyde C-H Stretch | ~2790 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Elemental Composition
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to its molecular weight. semanticscholar.org
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. uniba.it This technique can confirm the molecular formula C₁₁H₁₀N₂O₂ for this compound, distinguishing it from other isomers with the same nominal mass.
Chemical Reactivity and Derivatization Pathways of 1 Benzyloxy 1h Pyrazole 5 Carbaldehyde
Reactions at the Carbaldehyde Functionality
The aldehyde group at the 5-position of the pyrazole (B372694) ring is a primary site for a variety of chemical modifications, including nucleophilic additions and condensation reactions. These transformations are fundamental in constructing more complex molecular architectures.
The electrophilic carbon atom of the carbaldehyde is susceptible to attack by a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Hydride Reductions: The reduction of the aldehyde functionality to a primary alcohol is a common transformation. This can be readily achieved using standard hydride reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to efficiently convert 1-(benzyloxy)-1H-pyrazole-5-carbaldehyde to [1-(benzyloxy)-1H-pyrazol-5-yl]methanol. While specific literature on the reduction of this particular pyrazole carbaldehyde is not abundant, the reduction of analogous heterocyclic aldehydes is a well-established and high-yielding reaction.
Organometallic Additions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the carbaldehyde offers a powerful method for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. For example, the reaction of this compound with methylmagnesium bromide would yield 1-[1-(benzyloxy)-1H-pyrazol-5-yl]ethanol. The reaction proceeds via the nucleophilic attack of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the carbonyl group results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. This reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.orgunizin.orgopenstax.org The resulting cyanohydrin, 2-[1-(benzyloxy)-1H-pyrazol-5-yl]-2-hydroxyacetonitrile, is a versatile intermediate. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functional groups. unizin.orgopenstax.org The reaction is generally reversible, but the equilibrium often favors the cyanohydrin product for aldehydes. libretexts.orgunizin.orgopenstax.org
Table 1: Nucleophilic Addition Reactions at the Carbaldehyde Functionality
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Hydride Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Organometallic Addition | R-MgX or R-Li | Secondary Alcohol |
| Cyanohydrin Formation | HCN, KCN/H⁺ | Cyanohydrin |
The reaction of this compound with primary or secondary amines leads to the formation of imines (Schiff bases) and enamines, respectively. These condensation reactions typically proceed under mild acidic or basic catalysis and involve the formation of a carbinolamine intermediate followed by the elimination of water. rdd.edu.iq
The synthesis of Schiff bases from pyrazole carbaldehydes and various aromatic amines is a well-documented process, often yielding crystalline products in good yields. rdd.edu.iqresearchgate.net These pyrazole-based Schiff bases are of significant interest due to their potential biological activities. researchgate.net For example, the reaction of a pyrazole carbaldehyde with a substituted aniline (B41778) in the presence of a catalytic amount of acid would produce the corresponding N-aryl imine.
Enamines can be formed by the reaction of the carbaldehyde with a secondary amine, such as pyrrolidine (B122466) or morpholine. These reactions also typically require acid catalysis and the removal of water to drive the reaction to completion.
The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful methods for the conversion of aldehydes into alkenes with control over the stereochemistry of the newly formed double bond.
The Horner-Wadsworth-Emmons reaction involves the reaction of the aldehyde with a stabilized phosphonate (B1237965) carbanion. wikipedia.org This reaction is known for its high stereoselectivity, generally favoring the formation of the (E)-alkene. wikipedia.org The phosphonate ylide is typically generated by treating a phosphonate ester with a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The resulting alkene would have the general structure 1-(benzyloxy)-5-(alkenyl)-1H-pyrazole.
The Wittig reaction utilizes a phosphorus ylide (phosphorane) to convert the aldehyde into an alkene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides generally yield (Z)-alkenes. The choice of the appropriate phosphonium (B103445) salt and base allows for the synthesis of a wide range of substituted olefins.
Transformations Involving the Pyrazole Ring System
The pyrazole ring itself can undergo chemical modifications, most notably electrophilic aromatic substitution. Additionally, the benzyloxy group at the N1 position serves as a protecting group that can be modified or removed to reveal the N-H pyrazole.
The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the pyrazole ring is substituted at the 1 and 5 positions. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, as it is the most electron-rich position.
The benzyloxy group at N1 is an electron-donating group through resonance, which would activate the pyrazole ring towards electrophilic attack, particularly at the C5 and C3 positions. However, the C5 position is already substituted. The carbaldehyde group at C5 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. The interplay of these electronic effects would likely direct incoming electrophiles to the C4 position.
Common electrophilic aromatic substitution reactions include nitration and halogenation. Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. Halogenation , such as bromination or chlorination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst or with N-halosuccinimides.
The benzyloxy group serves as a protecting group for the pyrazole nitrogen. Its removal is a key step in many synthetic sequences to yield the N-unsubstituted pyrazole. A documented method for the removal of a benzyl (B1604629) group from a similar pyrazole derivative, 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, involves the use of trifluoroacetic acid in toluene. researchgate.net This suggests that acidic conditions can be employed for the deprotection of this compound.
Other common methods for the cleavage of benzyl ethers, which could potentially be applied here, include catalytic hydrogenation. This method involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is generally mild and efficient.
Table 2: Transformations Involving the Pyrazole Ring System
| Reaction Type | Typical Reagents | Expected Product | Position of Reaction |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-(benzyloxy)-1H-pyrazole-5-carbaldehyde | C4 of Pyrazole Ring |
| Halogenation | Br₂/FeBr₃ or NBS | 4-Halo-1-(benzyloxy)-1H-pyrazole-5-carbaldehyde | C4 of Pyrazole Ring |
| Deprotection (Debenzylation) | H₂, Pd/C or Trifluoroacetic Acid | 1H-pyrazole-5-carbaldehyde | N1 of Pyrazole Ring |
Cyclization and Annulation Reactions for Fused Heterocyclic Systems
The aldehyde functionality at the C-5 position of the pyrazole ring makes this compound a versatile precursor for the synthesis of various fused heterocyclic systems. This reactivity is pivotal in constructing bicyclic and polycyclic structures where the pyrazole ring is annulated with other heterocyclic or carbocyclic rings. The electron-withdrawing nature of the aldehyde group, combined with the inherent reactivity of the pyrazole nucleus, facilitates a range of cyclization and annulation reactions. These transformations are crucial in medicinal chemistry and materials science for developing novel molecular scaffolds. researchgate.net
Synthesis of Pyrazole-Fused Compounds (e.g., Pyrazoloquinolinones, Pyrazolylthiazoles)
The strategic placement of the carbaldehyde group on the 1-(benzyloxy)-1H-pyrazole core enables its participation in reactions that lead to the formation of pyrazole-fused heterocycles, such as pyrazoloquinolinones and pyrazolylthiazoles. These reactions typically involve condensation with a bifunctional nucleophile, followed by an intramolecular cyclization step.
Pyrazoloquinolinones:
One of the prominent methods for synthesizing pyrazolo[3,4-b]quinolines involves the Friedländer annulation. nih.gov This reaction typically consists of the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. In an analogous approach, this compound can react with compounds like cyclic β-diketones (e.g., dimedone) and an aminopyrazole in a one-pot multicomponent condensation to yield the corresponding pyrazolo[3,4-b]quinolinone ring system. researchgate.net
Another established route is the Brack synthesis, which utilizes the reaction of aromatic amines with 5-chloro-4-formylpyrazoles. mdpi.comuj.edu.pl This suggests a potential pathway where a derivative of this compound, suitably functionalized at the C-4 position, could react with anilines to form an intermediate Schiff base, which then undergoes intramolecular cyclization to furnish the pyrazolo[3,4-b]quinoline scaffold. uj.edu.pl
| Fused System | Synthetic Strategy | Reactants for this compound | Reference |
| Pyrazolo[3,4-b]quinolinone | Friedländer-type Annulation | Active methylene compounds (e.g., dimedone), Aminopyrazoles | researchgate.netresearchgate.net |
| Pyrazolo[3,4-b]quinoline | Brack Synthesis Analogue | Aromatic amines (Anilines) | mdpi.comuj.edu.pl |
Pyrazolylthiazoles:
The synthesis of pyrazolylthiazoles from this compound can be achieved through condensation reactions with compounds bearing an active methylene group and a thiazole (B1198619) precursor. For instance, reaction with thiosemicarbazide (B42300) followed by cyclization with an α-haloketone (Hantzsch thiazole synthesis) is a common pathway. Alternatively, the aldehyde can react with a pre-formed aminothiazole derivative. The combination of the pharmacologically significant pyrazole and thiazole scaffolds into a single molecule has been a subject of interest, leading to compounds with enhanced biological activities. researchgate.net Research on pyrazole-1-carbothioamide has shown its utility in condensing with diketones to regioselectively synthesize 2-(1H-pyrazol-1-yl)thiazoles. researchgate.net This highlights the versatility of pyrazole derivatives in constructing fused thiazole systems.
Multi-Component Reactions (MCRs) for Complex Heterocyclic Architectures
Multi-component reactions (MCRs), which involve three or more reactants in a single synthetic operation to form a product containing substantial portions of all reactants, are a highly efficient tool in modern organic synthesis. mdpi.com Pyrazole carbaldehydes, including this compound, are excellent substrates for MCRs due to the reactivity of the aldehyde group. researchgate.net These one-pot reactions allow for the rapid construction of complex and diverse heterocyclic structures with high atom economy and operational simplicity. proquest.com
For example, pyrazole aldehydes can participate in four-component reactions to generate highly substituted, fused pyrimidine (B1678525) systems. A reported synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines involved the reaction of a 4-formyl-1H-pyrazole with 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, and a primary aromatic amine. mdpi.com This demonstrates a viable pathway for this compound to act as a key building block in constructing complex, polycyclic nitrogen-containing heterocyles.
Another significant application is in the synthesis of pyrano[2,3-c]pyrazoles. A five-component reaction involving an aldehyde, malononitrile, hydrazine (B178648) hydrate, and other reagents has been developed for the solvent-free synthesis of these fused systems. mdpi.com The aldehyde component, in this case, this compound, would undergo an initial Knoevenagel condensation, initiating a cascade of reactions leading to the final complex heterocyclic architecture. nih.gov The adaptability of 5-aminopyrazole derivatives in MCRs to produce fused systems like pyrazolopyrimidines further underscores the potential of pyrazole-based building blocks in combinatorial chemistry. nih.gov
| MCR Product | Number of Components | Key Reactants with Pyrazole Aldehyde | Reference |
| Pyrazole-based Pyrimido[4,5-d]pyrimidines | Four | 6-Aminouracil, DMAD, Aromatic amine | mdpi.com |
| Pyrano[2,3-c]pyrazoles | Five | Malononitrile, Hydrazine hydrate, Ethyl 4-chloro-3-oxobutanoate, Thiol | mdpi.com |
| Dihydropyrazolo[1,5-a]pyrimidines | Three | 5-Amino-1H-pyrazole-4-carbonitrile, Ethyl cyanoacetate | nih.gov |
Applications in Advanced Synthetic Organic Chemistry and Medicinal Chemistry Research
Role as a Versatile Synthon for Highly Functionalized Molecules
A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. 1-(benzyloxy)-1H-pyrazole-5-carbaldehyde serves as an exemplary synthon due to the high reactivity of its aldehyde functional group. This group can participate in a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
The aldehyde moiety is susceptible to nucleophilic attack, making it an ideal electrophilic partner in various carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include:
Condensation Reactions: It readily undergoes condensation reactions such as the Knoevenagel condensation with active methylene (B1212753) compounds and the Claisen-Schmidt condensation with ketones or other aldehydes. orientjchem.org These reactions are fundamental for creating larger, more complex structures with new stereocenters and functional groups.
Reductive Amination: The aldehyde can be converted into a wide range of substituted amines through reductive amination, a process that involves the initial formation of an imine with a primary or secondary amine, followed by reduction. This is a powerful method for incorporating nitrogen-containing moieties, which are prevalent in bioactive molecules.
Wittig Reaction: The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons reaction) allow for the conversion of the aldehyde into an alkene with high stereocontrol, providing a route to compounds with specific geometric isomers.
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol. These transformations provide access to another set of functional groups, further expanding the synthetic possibilities.
The benzyloxy group at the N1 position of the pyrazole (B372694) ring serves as a stable protecting group under many of these reaction conditions. This allows for selective manipulation of the aldehyde group without disturbing the pyrazole core. The ability to deprotect the nitrogen at a later stage adds another layer of synthetic versatility. The pyrazole ring itself is a key pharmacophore, and its derivatives are known to possess a wide range of biological activities. globalresearchonline.net
Precursor for Complex Heterocyclic Systems with Potential for Diverse Applications
One of the most significant applications of this compound is its use as a starting material for the synthesis of fused heterocyclic systems. semanticscholar.org By reacting the aldehyde with various binucleophilic reagents, chemists can construct bicyclic and polycyclic ring systems where the pyrazole core is fused to another heterocyclic ring. These fused systems often exhibit enhanced or novel biological activities compared to their monocyclic counterparts. ontosight.airesearchgate.netnih.gov
The aldehyde group, often in conjunction with an adjacent functional group on the pyrazole ring (which can be introduced in a subsequent step), acts as an anchor point for cyclization reactions. For example, pyrazole-4-carbaldehydes are versatile precursors for a variety of pyrazole-fused heterocyclic systems. semanticscholar.orgresearchgate.net Similarly, the 5-carbaldehyde isomer can be used to construct numerous important scaffolds.
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole-Carbaldehydes
| Fused Heterocyclic System | Synthetic Approach | Potential Applications |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | Condensation with β-ketoesters or diethyl malonate followed by cyclization. semanticscholar.org | Kinase inhibitors, antimicrobial, anticancer agents. |
| Pyrazolo[3,4-d]pyrimidines | Reaction with amidines, guanidines, or ureas. semanticscholar.org | PDE inhibitors (e.g., Sildenafil), anticancer, antiviral agents. |
| Pyrazolo[1,5-a]pyrimidines | Reaction with β-dicarbonyl compounds or their equivalents. beilstein-journals.org | Anxiolytic, hypnotic agents (e.g., Zaleplon, Indiplon). |
| Pyrazolo[4,3-c]pyridines | Reaction with ammonia (B1221849) under elevated temperature and pressure. semanticscholar.org | CNS agents, potential therapeutic uses. |
The resulting fused heterocycles are of great interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antiviral properties. orientjchem.orgontosight.aipharmaguideline.com The ability to generate these complex scaffolds from a relatively simple precursor highlights the strategic importance of this compound in drug discovery.
Development of Libraries of Pyrazole-Containing Compounds for High-Throughput Screening Initiatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. The success of HTS campaigns relies on the availability of diverse and well-curated compound libraries. This compound is an ideal starting material for generating such libraries.
Leveraging the versatile reactivity of the aldehyde group, a single starting material can be transformed into a large collection of structurally diverse derivatives through combinatorial chemistry. By reacting the parent aldehyde with a variety of building blocks (e.g., different amines for reductive amination, various active methylene compounds for Knoevenagel condensation), a library of pyrazole-containing compounds can be systematically synthesized.
This strategy is particularly valuable because the pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. researchgate.net Libraries of pyrazole derivatives are frequently used in screening campaigns to identify novel inhibitors for enzymes like kinases, which are crucial targets in cancer therapy. For instance, a high-throughput virtual screening of over 12,000 pyrazole compounds was used to identify novel inhibitors of CDK8, an enzyme implicated in cancer progression. chemmethod.com
Table 2: Illustrative Scheme for Library Generation
| Reaction Type | Reagent (R-group source) | Resulting Functional Group |
|---|---|---|
| Reductive Amination | R-NH2 (diverse amines) | -CH2-NH-R |
| Knoevenagel Condensation | CH2(X)(Y) (various active methylene compounds) | -CH=C(X)(Y) |
| Wittig Reaction | Ph3P=CHR (various phosphonium (B103445) ylides) | -CH=CHR |
By systematically varying the "R" groups in these reactions, a large and diverse library of compounds can be generated from this compound, each with a unique substitution pattern. These libraries provide a rich source of novel chemical matter for HTS, accelerating the discovery of new lead compounds for drug development.
Q & A
Q. What are the standard synthetic routes for preparing 1-(benzyloxy)-1H-pyrazole-5-carbaldehyde, and how can reaction efficiency be monitored?
- Methodological Answer: The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . For example, 1-aryl-5-chloro-pyrazole intermediates can undergo nucleophilic substitution with phenol derivatives in the presence of K₂CO₃ as a base to introduce the benzyloxy group . Reaction progress is monitored using thin-layer chromatography (TLC) with hexane/ethyl acetate solvent systems, and purity is confirmed via melting point analysis and ¹H NMR spectroscopy (e.g., aldehyde proton resonance at δ ~9.8–10.0 ppm) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be observed?
- Methodological Answer:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.0 ppm, while the benzyloxy group’s methylene protons resonate as a singlet at δ ~5.3 ppm. Aromatic protons from the pyrazole and benzyl rings appear in the δ 7.2–7.4 ppm range .
- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1680 cm⁻¹ confirms the aldehyde functionality .
- Mass Spectrometry (MS) : The molecular ion peak ([M⁺]) should match the molecular weight (e.g., m/z ~262 for derivatives with chloro and benzyloxy substituents) .
Advanced Research Questions
Q. How can the Vilsmeier-Haack reaction conditions be optimized to improve yields of this compound?
- Methodological Answer: Optimization involves:
- Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation .
- Catalyst Ratio : Adjusting POCl₃:DMF stoichiometry (typically 1:1.2) to maximize formylation efficiency .
- Substituent Effects : Electron-donating groups on the pyrazole ring (e.g., methyl) enhance reactivity, while electron-withdrawing groups (e.g., chloro) may require extended reaction times (2.5–4 hours) .
- Workup : Quenching with ice-water and extracting with ethyl acetate minimizes aldehyde oxidation .
Q. How can crystallographic data resolve contradictions in molecular geometry predictions for pyrazole-aldehyde derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can resolve discrepancies between computational models (e.g., DFT) and experimental data. Key steps include:
- Data Collection : High-resolution (<1.0 Å) data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
- Refinement : Using anisotropic displacement parameters for non-hydrogen atoms and constraining C–H bond lengths to 0.93–0.97 Å .
- Validation : Compare torsion angles (e.g., pyrazole-benzyl dihedral angles ~74.9°) with DFT-optimized geometries to assess steric effects .
Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., by amines or hydrazines) .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., aldehyde carbon) for reaction site prediction .
- Docking Studies : For bioactive derivatives, dock the aldehyde into enzyme active sites (e.g., using AutoDock Vina) to simulate binding modes and guide functionalization .
Q. How can researchers address inconsistencies in biological activity data for pyrazole-aldehyde derivatives?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., benzyloxy vs. methoxy) and correlate changes with bioassay results (e.g., IC₅₀ values) .
- Metabolic Stability Assays : Test derivatives in hepatic microsome models to rule out rapid degradation as a cause of false-negative results .
- Crystallographic Validation : Confirm that inactive compounds (e.g., 3-(4-bromophenyl) derivatives) adopt non-planar conformations incompatible with target binding .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
- Spill Management : Neutralize spills with sodium bisulfite to reduce aldehydes to less volatile alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
